molecular formula C26H21ClN4O2 B4325787 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

Cat. No.: B4325787
M. Wt: 456.9 g/mol
InChI Key: YBLYRTWXZIUOKU-KQWNVCNZSA-N
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Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE, the synthetic route may involve:

    Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core undergoes substitution reactions with appropriate aldehydes and other reagents to introduce the 4-chlorobenzylidene and 4-methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the benzylidene and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The presence of the chlorobenzylidene and methoxyphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position.

    4-Chlorobenzylidene Derivatives: Compounds with similar benzylidene groups.

Uniqueness

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of functional groups, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-33-20-12-8-18(9-13-20)25-30-23(16-17-6-10-19(27)11-7-17)26(32)31(25)15-14-24-28-21-4-2-3-5-22(21)29-24/h2-13,16H,14-15H2,1H3,(H,28,29)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLYRTWXZIUOKU-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 3
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 4
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 5
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

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